2-chloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}acetamide
Overview
Description
2-chloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}acetamide is a synthetic organic compound that belongs to the class of isoxazole derivatives This compound is characterized by the presence of a chlorinated phenyl group and an isoxazole ring, which are linked through a chlorinated acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}acetamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Chlorination: The phenyl group is chlorinated using reagents such as thionyl chloride or sulfuryl chloride.
Acetamide Formation: The final step involves the reaction of the chlorinated isoxazole derivative with chloroacetyl chloride in the presence of a base like triethylamine to form the acetamide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Oxidation and Reduction: The isoxazole ring can be subjected to oxidation or reduction under specific conditions to yield various derivatives.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (hydrochloric acid) or basic conditions (sodium hydroxide).
Major Products
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of hydroxylated isoxazole derivatives.
Reduction: Formation of reduced isoxazole derivatives.
Hydrolysis: Formation of carboxylic acid and amine derivatives.
Scientific Research Applications
2-chloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}acetamide involves its interaction with specific molecular targets. The chlorinated phenyl group and isoxazole ring may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(3-chlorophenyl)acetamide
- 2-chloro-N-(4-chlorophenyl)acetamide
- N-(4-chlorophenyl)-2-chloroacetamide
Uniqueness
2-chloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}acetamide is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties. This differentiates it from other chlorinated acetamide derivatives that lack the isoxazole moiety.
Properties
IUPAC Name |
2-chloro-N-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2/c13-6-12(17)15-7-10-5-11(16-18-10)8-1-3-9(14)4-2-8/h1-5H,6-7H2,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMGWSHJWYKFGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)CNC(=O)CCl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501324703 | |
Record name | 2-chloro-N-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501324703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
13.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24824536 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
338749-73-8 | |
Record name | 2-chloro-N-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501324703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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